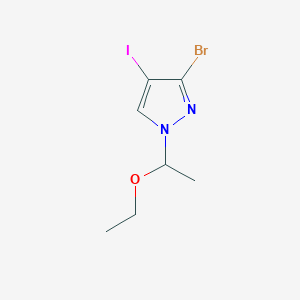

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole

CAS No.:

Cat. No.: VC13613803

Molecular Formula: C7H10BrIN2O

Molecular Weight: 344.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrIN2O |

|---|---|

| Molecular Weight | 344.98 g/mol |

| IUPAC Name | 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole |

| Standard InChI | InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3 |

| Standard InChI Key | HHUNCSREMIPKJK-UHFFFAOYSA-N |

| SMILES | CCOC(C)N1C=C(C(=N1)Br)I |

| Canonical SMILES | CCOC(C)N1C=C(C(=N1)Br)I |

Introduction

Synthesis and Protective Group Chemistry

Protection of the Pyrazole NH Group

The synthesis of 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole begins with the protection of the NH group in 3-iodo-1H-pyrazole derivatives. Ethyl vinyl ether is employed as the protecting agent under acidic conditions (e.g., trifluoroacetic acid catalysis) to form the 1-ethoxyethyl moiety . This step is critical to prevent unwanted side reactions during subsequent halogenation or cross-coupling steps. For example, 4-bromo-3-iodo-1H-pyrazole reacts with ethyl vinyl ether in dichloromethane at 28–33°C, yielding the protected derivative 7a in 77% isolated yield .

Key Reaction Conditions:

| Starting Material | Protecting Agent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-3-iodo-1H-pyrazole | Ethyl vinyl ether | TFA | 28–33°C | 78 | 77 |

Halogenation and Isomerization Dynamics

A notable challenge in the synthesis is the migration of the ethoxyethyl group under acidic conditions. For instance, protecting 3,4-diiodo-1H-pyrazole (6) initially produces a 1:1 mixture of isomers (6a and 6a’), but prolonged reaction times (20–78 hours) favor the thermodynamically stable 4-iodo isomer . This phenomenon underscores the importance of reaction monitoring to achieve desired regioisomeric purity.

Structural and Spectroscopic Characterization

Molecular and Crystallographic Data

The compound’s IUPAC name is 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole, with a canonical SMILES representation of CCOC(C)N1C=C(C(=N1)Br)I. Its InChIKey (HHUNCSREMIPKJK-UHFFFAOYSA-N) confirms the stereochemical uniqueness.

Spectroscopic Signatures

¹H NMR analysis (400 MHz, DMSO-d₆) reveals characteristic peaks:

-

δ 1.04 ppm (t, J = 7.0 Hz, 3H, CH₂CH₃)

-

δ 5.52 ppm (q, J = 6.0 Hz, 1H, NCH)

Mass spectrometry data show a molecular ion peak at m/z 344/346 (Br/I isotopic pattern) .

Chemical Reactivity and Functionalization

Representative Coupling Yields:

| Substrate | Alkyne | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | 58 |

Nucleophilic Substitution and Migration

The ethoxyethyl group exhibits pH-dependent lability. Under mildly acidic conditions (e.g., silica gel chromatography), migration to adjacent nitrogen atoms can occur, necessitating purification with 5% triethylamine to suppress isomerization . This property is exploited in “switchable” protection strategies for sequential functionalization .

Pharmaceutical and Material Science Applications

Synthetic Intermediate Utility

The compound’s dual halogenation enables sequential cross-coupling, making it a versatile building block for π-conjugated materials and metal-organic frameworks (MOFs) . Its ethoxyethyl group simplifies handling by improving solubility in organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume